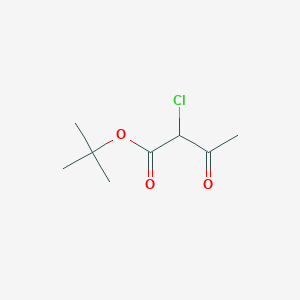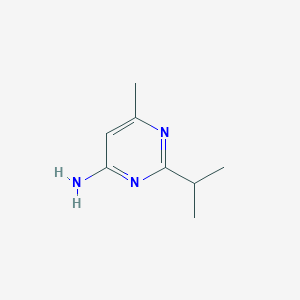![molecular formula C25H24N2O5 B1340431 N-(3-[2-Furyl]acryloyl)-Phe-Phe CAS No. 83661-95-4](/img/structure/B1340431.png)
N-(3-[2-Furyl]acryloyl)-Phe-Phe
概要
説明
N-(3-[2-Furyl]acryloyl)-Phe-Phe is a synthetic compound known for its applications in biochemical assays, particularly as a substrate for enzymes like angiotensin-converting enzyme (ACE). This compound is characterized by the presence of a furylacryloyl group attached to a dipeptide consisting of phenylalanine residues. Its unique structure makes it valuable in various scientific research fields.
作用機序
Target of Action
The primary target of FA-Phe-Phe is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
FA-Phe-Phe acts as a substrate for ACE It interacts with ACE, participating in the enzyme’s catalytic activity
生化学分析
Biochemical Properties
N-(3-[2-Furyl]acryloyl)-Phe-Phe plays a significant role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with collagenases, which are enzymes that break down collagen. The interaction between this compound and collagenases involves the hydrolysis of the compound, which mimics the primary structure of collagen . This interaction is crucial for studying the enzymatic activity of collagenases and understanding their role in collagen degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with collagenases. The compound acts as a substrate, undergoing hydrolysis by these enzymes. This enzymatic activity results in the cleavage of peptide bonds within this compound, leading to the release of smaller peptide fragments . The hydrolysis process is essential for understanding the catalytic function of collagenases and their role in collagen turnover.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including pH and temperature. Studies have shown that this compound is hydrolyzed optimally at a pH of 7.4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-[2-Furyl]acryloyl)-Phe-Phe typically involves the following steps:
Preparation of Diglycine Ethyl Ester Hydrochloride: Thionyl chloride reacts with diglycine in ethanol to form diglycine ethyl ester hydrochloride.
Formation of this compound Ethyl Ester: N-(3-[2-Furyl]acryloyl)-Phe and diglycine ethyl ester hydrochloride are dissolved in dichloromethane and reacted under the conditions of an organic base and a condensing agent.
Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and product purity.
化学反応の分析
Types of Reactions: N-(3-[2-Furyl]acryloyl)-Phe-Phe undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the acrylate moiety.
Substitution: The phenylalanine residues can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield furylacrylic acid derivatives, while reduction can lead to saturated analogs of the original compound .
科学的研究の応用
N-(3-[2-Furyl]acryloyl)-Phe-Phe is widely used in scientific research due to its role as a substrate in enzyme assays. Some key applications include:
Biochemistry: Used in assays to measure the activity of enzymes like ACE, which is crucial in hypertension research.
Pharmacology: Helps in the development of ACE inhibitors, which are important in treating cardiovascular diseases.
Molecular Biology: Utilized in studying enzyme kinetics and inhibitor screening.
Industrial Applications: Employed in the production of diagnostic kits for various diseases.
類似化合物との比較
N-(3-[2-Furyl]acryloyl)-Phe-Phe can be compared with other similar compounds such as:
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala: This compound is also used as a substrate for collagenase assays and shares a similar furylacryloyl group but differs in the peptide sequence.
N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly: Another substrate for ACE assays, differing in the glycine residues instead of phenylalanine.
Uniqueness: this compound is unique due to its specific peptide sequence, which provides distinct interactions with enzymes, making it a valuable tool in biochemical research and diagnostic applications .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-23(14-13-20-12-7-15-32-20)26-21(16-18-8-3-1-4-9-18)24(29)27-22(25(30)31)17-19-10-5-2-6-11-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/b14-13+/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJOLBDXOXSKE-WQICJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3-[2-Furyl]acryloyl)-Phe-Phe (FA-Phe-Phe) in ACE research?
A1: FA-Phe-Phe serves as a valuable tool for studying the activity and inhibition of angiotensin-converting enzyme (ACE) [, , , , , , ]. This compound acts as a substrate for ACE, allowing researchers to investigate the enzyme's kinetic parameters, substrate specificity, and the efficacy of potential inhibitors.
Q2: How does FA-Phe-Phe interact with ACE?
A2: FA-Phe-Phe binds to the active site of ACE, mimicking the structure of natural ACE substrates like angiotensin I and bradykinin [, ]. This binding allows ACE to initiate hydrolysis, breaking down FA-Phe-Phe into smaller components. By monitoring this breakdown, researchers can assess ACE activity.
Q3: How does the structure of FA-Phe-Phe contribute to its interaction with ACE?
A3: The presence of the furylacryloyl (FA) group in FA-Phe-Phe is crucial for its interaction with ACE. Studies using various FA-amino acid derivatives have shown that the FA group plays a significant role in binding affinity []. Additionally, the two phenylalanine (Phe) residues in FA-Phe-Phe likely contribute to its affinity for ACE, as the enzyme displays a preference for aromatic residues at certain binding sites [].
Q4: What types of studies utilize FA-Phe-Phe as a tool?
A4: FA-Phe-Phe is frequently employed in studies that:
- Investigate the inhibition mechanisms of new and existing ACE inhibitors: By observing how different inhibitors affect the rate of FA-Phe-Phe hydrolysis by ACE, researchers can determine inhibition modes and calculate Ki values, which reflect inhibitor potency [, ].
- Characterize the substrate specificity of ACE: Comparing the hydrolysis rates of FA-Phe-Phe and other substrates helps define the enzyme's preference for specific amino acid sequences and modifications [, ].
- Screen for potential ACE inhibitors: FA-Phe-Phe can be used in high-throughput screening assays to rapidly identify compounds that inhibit ACE activity [].
Q5: Are there any known limitations of using FA-Phe-Phe in ACE research?
A5: While FA-Phe-Phe is a valuable tool, some limitations should be considered:
- Substrate dependence of inhibition: The potency of certain ACE inhibitors can vary depending on the substrate used, meaning the Ki values obtained with FA-Phe-Phe might not directly translate to the inhibition of natural substrates [].
Q6: Are there any continuous methods to study the interaction between FA-Phe-Phe and ACE?
A6: Yes, the furylacryloyl (FA) group in FA-Phe-Phe acts as a chromophore, absorbing light in the UV range. This property allows researchers to continuously monitor the hydrolysis of FA-Phe-Phe by measuring changes in absorbance at specific wavelengths, providing a real-time assessment of ACE activity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)
![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)











